(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₉H₁₅NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an ethoxyethyl group attached to an amine. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of thiophen-2-ylmethanol is replaced by the ethoxyethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophen-2-ylmethylamine.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophen-2-ylmethylamine.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethylamine: Lacks the ethoxyethyl group, making it less lipophilic.
2-Ethoxyethylamine: Lacks the thiophene ring, reducing its potential for π-π interactions.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of an amine, altering its reactivity.
Uniqueness
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the thiophene ring and the ethoxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in diverse chemical reactions .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-ethoxy-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H15NOS/c1-2-11-6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,2,5-6,8H2,1H3 |
InChI Key |
VAVRBUGSXCXBPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.